

Application Notes and Protocols for In Vivo Studies with Merestinib Dihydrochloride

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Compound of Interest

Compound Name: Merestinib dihydrochloride

Cat. No.: B1139136

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Merestinib dihydrochloride (also known as LY2801653) is a potent, orally bioavailable, multi-kinase inhibitor.[1][2] It primarily targets the MET proto-oncogene, a receptor tyrosine kinase, but also demonstrates significant activity against a range of other kinases including NTRK, AXL, RON, MERTK, TYRO3, ROS1, and MKNK1/2.[2][3] This broad-spectrum activity makes Merestinib a subject of interest in preclinical and clinical research for various cancers. Dysregulation of the MET signaling pathway is implicated in tumor cell proliferation, survival, invasion, and angiogenesis.[4] Merestinib acts as a type II ATP-competitive inhibitor, binding to the "DFG-out" conformation of the kinase domain, which provides a prolonged pharmacodynamic effect.[3][5]

These application notes provide a comprehensive overview of the in vivo application of **Merestinib dihydrochloride**, including detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the relevant signaling pathways and experimental workflows.

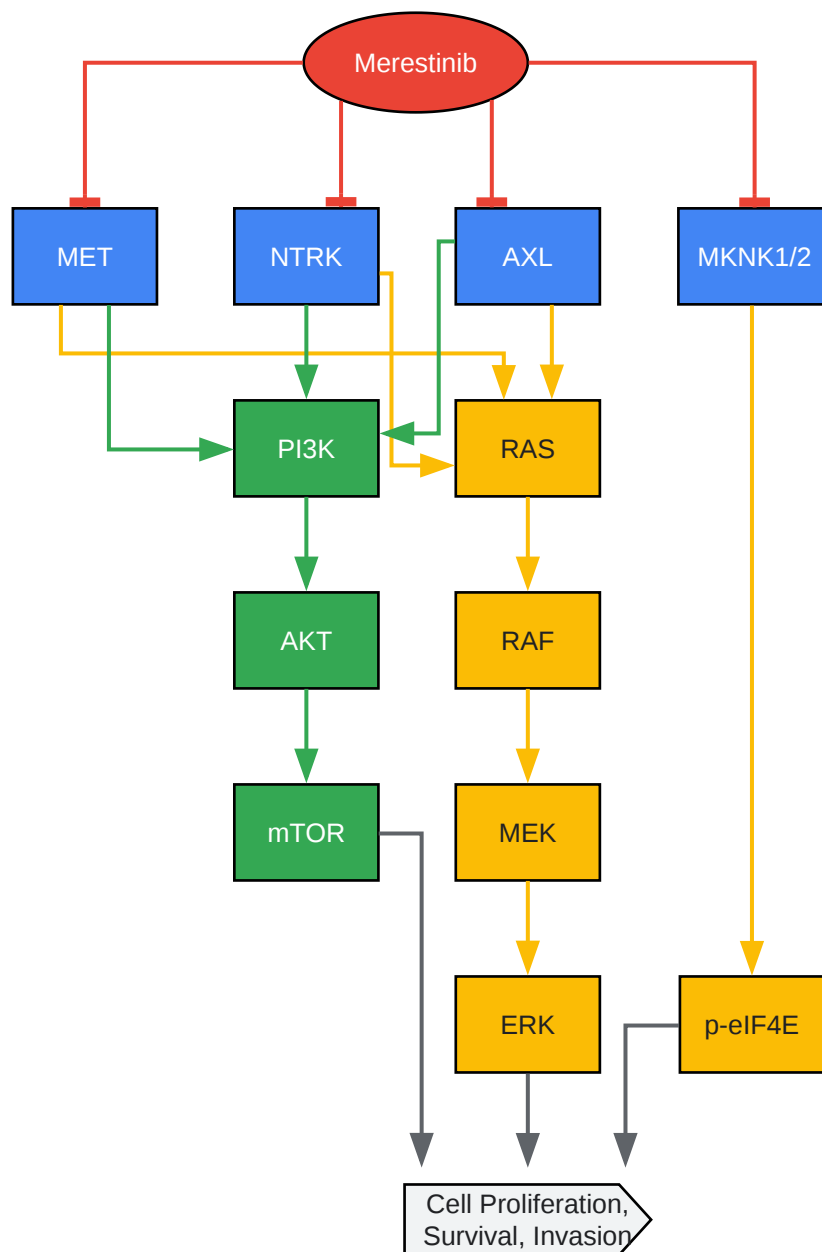
Mechanism of Action

Merestinib exerts its anti-tumor effects by inhibiting the phosphorylation of its target kinases, thereby disrupting downstream signaling cascades crucial for cancer cell growth and survival. Its primary target, MET, upon activation by its ligand, hepatocyte growth factor (HGF), triggers

pathways such as RAS/MAPK and PI3K/AKT. Merestinib's inhibition of MET, as well as other key kinases like NTRK and AXL, leads to the downregulation of these pro-survival signals.[3][4]

Signaling Pathways

The following diagram illustrates the primary signaling pathways inhibited by Merestinib.



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Caption: Merestinib inhibits MET, NTRK, AXL, and MKNK1/2 signaling pathways.

Quantitative In Vivo Efficacy Data

The following tables summarize the anti-tumor efficacy of Merestinib in various xenograft models.

Table 1: Merestinib Monotherapy in Xenograft Models

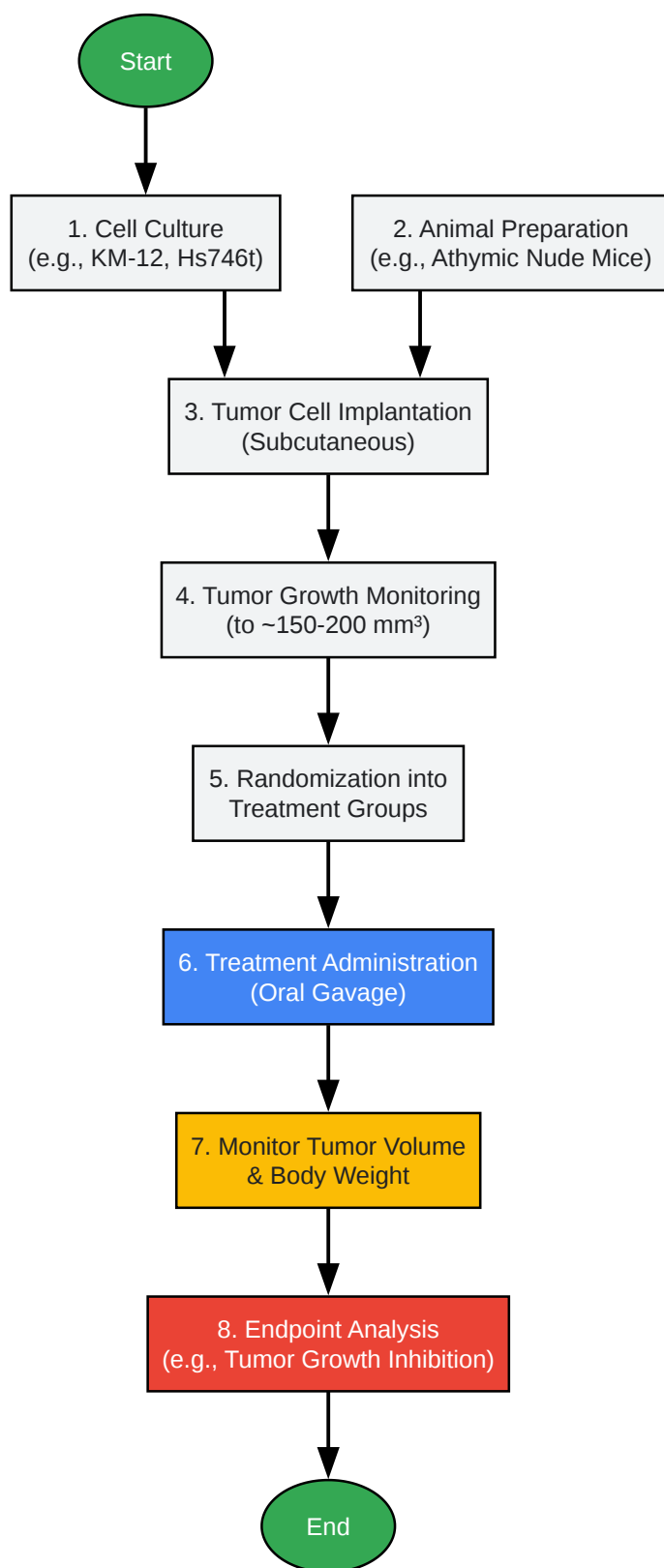
Cell Line/Model	Cancer Type	Mouse Strain	Dose and Schedule	T/C (%)*	p-value	Reference
KM-12	Colorectal Carcinoma	Athymic Nude	24 mg/kg, QD, PO	4	<0.001	[3]
HNSCC PDX (ETV6-NTRK3)	Head and Neck Squamous Cell Carcinoma	Not Specified	24 mg/kg, QD, PO	6.2	<0.001	[3]
HNSCC PDX (ETV6-NTRK3)	Head and Neck Squamous Cell Carcinoma	Not Specified	12 mg/kg, QD, PO	Not Statistically Different from Vehicle	-	[3]
Hs746t	Gastric Cancer	Athymic Nude	12 mg/kg, QD, PO	Significant Tumor Growth Inhibition	<0.05	[6]
Hs746t	Gastric Cancer	Athymic Nude	6 mg/kg, QD, PO	Suboptimal	-	[6]

*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100

Experimental Protocols

In Vivo Xenograft Tumor Model Protocol

This protocol outlines the general procedure for establishing and utilizing xenograft models to evaluate the in vivo efficacy of **Merestinib dihydrochloride**.



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